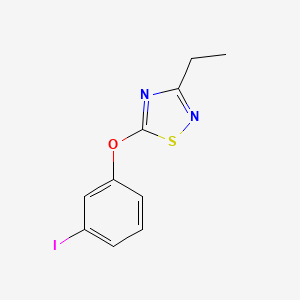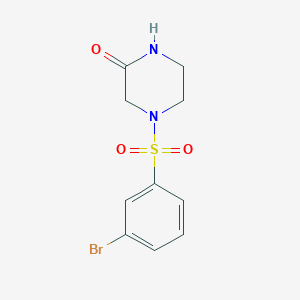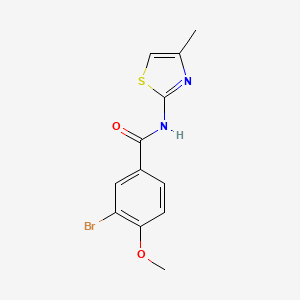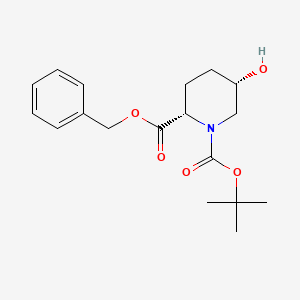
(R)-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol is a chiral compound with a complex structure featuring multiple functional groups, including a dioxolane ring and a diol. This compound’s stereochemistry is defined by its specific configuration at multiple chiral centers, making it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the acid-catalyzed reaction of a diol with an aldehyde or ketone.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or a similar olefination process.
Chiral Resolution: The chiral centers can be introduced using chiral catalysts or starting materials, followed by resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: for the formation of the dioxolane ring.
Continuous flow systems:
Automated chiral resolution: processes to ensure high enantiomeric purity.
化学反応の分析
Types of Reactions
Oxidation: The diol groups can be oxidized to form aldehydes or carboxylic acids using reagents like PCC or KMnO4.
Reduction: The vinyl group can be hydrogenated to an ethyl group using catalysts like Pd/C.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, NaIO4.
Reduction: H2 with Pd/C, NaBH4.
Substitution: Alkyl halides, acyl chlorides, strong bases like NaH.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Ethers, esters.
科学的研究の応用
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in chiral catalysts for enantioselective reactions.
Biology
Enzyme Studies: Used to study enzyme-substrate interactions due to its chiral nature.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific chiral properties.
作用機序
The mechanism of action of ®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol would depend on its specific application. For example:
As a Catalyst: It would coordinate with metal centers to induce chirality in the reaction products.
In Biological Systems: It could interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(S)-1-((4S,5R)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol: The enantiomer of the compound .
1,3-Dioxolane Derivatives: Compounds with similar dioxolane rings but different substituents.
Uniqueness
Chirality: The specific ® and (4R,5S) configuration makes it unique in its stereochemical properties.
Functional Groups: The combination of a dioxolane ring, vinyl group, and diol is relatively rare and offers unique reactivity.
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
(1R)-1-[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C9H16O4/c1-4-7-8(6(11)5-10)13-9(2,3)12-7/h4,6-8,10-11H,1,5H2,2-3H3/t6-,7+,8-/m1/s1 |
InChIキー |
DFJFQMKMLZLSOG-GJMOJQLCSA-N |
異性体SMILES |
CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=C)C |
正規SMILES |
CC1(OC(C(O1)C(CO)O)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
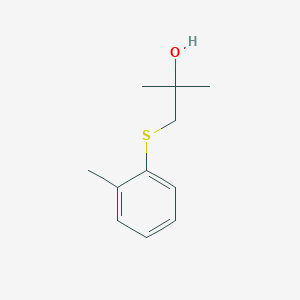

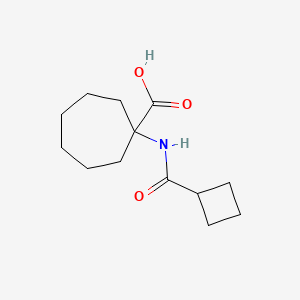
![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
